molecular formula C3H8CaO B155380 Calcium propan-2-olate CAS No. 15571-51-4

Calcium propan-2-olate

Cat. No.: B155380
CAS No.: 15571-51-4
M. Wt: 100.17 g/mol
InChI Key: QGIBZFSTNXSGAP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Calcium propan-2-olate, also known as Calcium Isopropoxide, is an organometallic compound It’s known that calcium ions play a crucial role in various cellular processes, acting as a second messenger in signal transduction .

Mode of Action

Calcium ions are known to interact with various proteins and enzymes within the cell, modulating their activity

Biochemical Pathways

Calcium ions are involved in numerous biochemical pathways. They play a key role in signal transduction, regulating processes such as cell proliferation, apoptosis, and autophagy . Alterations in calcium signaling can contribute to various pathological conditions, including cancer . .

Pharmacokinetics

For example, orally administered calcium compounds are absorbed in the gastrointestinal tract, distributed throughout the body, metabolized, and excreted in urine . The bioavailability of these compounds can be influenced by factors such as dose, formulation, and the presence of other nutrients.

Result of Action

Calcium ions are known to have wide-ranging effects on cellular function, influencing processes such as signal transduction, muscle contraction, and neurotransmitter release

Action Environment

The action of this compound, like other calcium-based compounds, can be influenced by various environmental factors. These include pH, temperature, and the presence of other ions or molecules that can interact with calcium ions. Additionally, the compound’s stability could be affected by factors such as light, heat, and moisture.

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium propan-2-olate can be synthesized through the reaction of calcium metal with isopropanol. The reaction is typically carried out under an inert atmosphere to prevent the formation of unwanted by-products. The general reaction is as follows: [ \text{Ca} + 2 \text{(CH}_3\text{)}_2\text{CHOH} \rightarrow \text{Ca(OCH(CH}_3\text{)}_2\text{)}_2 + \text{H}_2 ]

Industrial Production Methods

In industrial settings, this compound is produced by reacting calcium hydroxide with isopropanol. This method is preferred due to its cost-effectiveness and scalability. The reaction is carried out at elevated temperatures to ensure complete conversion: [ \text{Ca(OH)}_2 + 2 \text{(CH}_3\text{)}_2\text{CHOH} \rightarrow \text{Ca(OCH(CH}_3\text{)}_2\text{)}_2 + 2 \text{H}_2\text{O} ]

Chemical Reactions Analysis

Types of Reactions

Calcium propan-2-olate undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form calcium carbonate and acetone.

    Reduction: It can act as a reducing agent in certain organic reactions.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide. The reaction is typically carried out at room temperature.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride. The reaction is usually carried out in an inert solvent such as tetrahydrofuran.

    Substitution: Common reagents include alkyl halides and acyl chlorides. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis.

Major Products Formed

    Oxidation: Calcium carbonate and acetone.

    Reduction: Various reduced organic compounds depending on the substrate.

    Substitution: Various substituted organic compounds depending on the reagents used.

Scientific Research Applications

Calcium propan-2-olate has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

    Calcium ethoxide: Similar in structure but with ethoxide groups instead of isopropoxide groups.

    Calcium methoxide: Similar in structure but with methoxide groups instead of isopropoxide groups.

    Calcium tert-butoxide: Similar in structure but with tert-butoxide groups instead of isopropoxide groups.

Uniqueness

Calcium propan-2-olate is unique due to its specific reactivity and solubility in organic solvents. It is particularly effective as a catalyst in reactions involving secondary alcohols, where other calcium alkoxides may be less effective .

Properties

CAS No.

15571-51-4

Molecular Formula

C3H8CaO

Molecular Weight

100.17 g/mol

IUPAC Name

calcium;propan-2-olate

InChI

InChI=1S/C3H8O.Ca/c1-3(2)4;/h3-4H,1-2H3;

InChI Key

QGIBZFSTNXSGAP-UHFFFAOYSA-N

SMILES

CC(C)[O-].CC(C)[O-].[Ca+2]

Canonical SMILES

CC(C)O.[Ca]

15571-51-4

Pictograms

Flammable; Corrosive

Synonyms

2-Propanol Calcium Salt;  Isopropyl Alcohol Calcium Salt;  Calcium isopropylate;  Diisopropoxy calcium

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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